2-chloro-N-[4-(difluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is an organic compound with the molecular formula C9H8ClF2NO It is characterized by the presence of a chloro group, a difluoromethyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE typically involves the reaction of 4-(difluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The chloro and acetamide groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(4-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
- 2-CHLORO-N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
- 2-CHLORO-N-(4-CHLORO-PHENYL)-ACETAMIDE
- 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE
Uniqueness
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C9H8ClF2NO |
---|---|
Molecular Weight |
219.61 g/mol |
IUPAC Name |
2-chloro-N-[4-(difluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8ClF2NO/c10-5-8(14)13-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2,(H,13,14) |
InChI Key |
XPWMZHBDAMXLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.